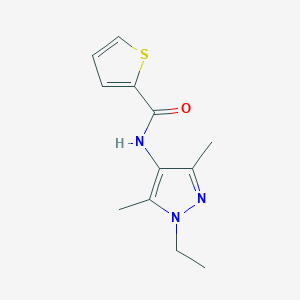![molecular formula C14H13F3N4O2 B10954574 (1Z)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B10954574.png)
(1Z)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(phenylcarbonyl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N’-(BENZOYLOXY)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-(BENZOYLOXY)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . This intermediate is then further reacted with benzoyl chloride and other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-(BENZOYLOXY)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, NEt3, and various oxidizing and reducing agents . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(1Z)-N’-(BENZOYLOXY)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (1Z)-N’-(BENZOYLOXY)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The pyrazole ring can interact with various enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 5-(Trifluoromethyl)isoxazoles
- Trifluoromethylated arenes and alkenes
Uniqueness
(1Z)-N’-(BENZOYLOXY)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C14H13F3N4O2 |
|---|---|
Molecular Weight |
326.27 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethylidene]amino] benzoate |
InChI |
InChI=1S/C14H13F3N4O2/c1-9-7-11(14(15,16)17)19-21(9)8-12(18)20-23-13(22)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,18,20) |
InChI Key |
XDOQVRXIJNYJKF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NN1C/C(=N/OC(=O)C2=CC=CC=C2)/N)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NN1CC(=NOC(=O)C2=CC=CC=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-tert-butylphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10954503.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}quinoline-4-carboxamide](/img/structure/B10954514.png)
![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10954518.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-1-ylamino)butanehydrazide](/img/structure/B10954526.png)

![11,13-dimethyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954531.png)
![4-amino-3,5,6-trichloro-N'-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B10954537.png)
![6-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile](/img/structure/B10954540.png)
![N-benzyl-2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10954544.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10954546.png)
![1-butyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10954547.png)
![3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10954556.png)
![Ethyl 2-[(3,4-dimethylphenyl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10954563.png)
![5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-butyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10954575.png)
